4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride
Description
4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrrolidine moiety. Sulfonyl chlorides are highly reactive intermediates widely used in organic synthesis, particularly for forming sulfonamides or sulfonate esters. The ethoxy group at the para position and the pyrrolidine-1-carbonyl-amino substituent at the meta position distinguish this compound. Pyrrolidine, a five-membered secondary amine, is a common pharmacophore in drug design due to its conformational flexibility and ability to enhance bioavailability .
This compound has been explored in pharmaceutical and fine chemical applications, as evidenced by its inclusion in CymitQuimica’s catalog of pyrrolidine derivatives. However, commercial availability issues (e.g., discontinuation of stock) suggest challenges in synthesis, stability, or industrial demand .
Properties
IUPAC Name |
4-ethoxy-3-(pyrrolidine-1-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-2-20-12-6-5-10(21(14,18)19)9-11(12)15-13(17)16-7-3-4-8-16/h5-6,9H,2-4,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEDGDYILYHKOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride typically involves the reaction of 4-ethoxy-3-nitrobenzenesulfonyl chloride with pyrrolidine-1-carboxamide. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group, which can then participate in further functionalization.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide are typical oxidizing agents for the ethoxy group.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Amines: Formed from the reduction of the nitro group.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride has been identified as a potential intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a valuable building block in drug discovery processes.
2. Enzyme Inhibition Studies
Research indicates that this compound can be utilized to develop enzyme inhibitors, particularly in the context of targeting specific pathways involved in diseases such as cancer and bacterial infections. The sulfonyl chloride group is known for its ability to form covalent bonds with nucleophilic residues in enzymes, potentially leading to effective inhibition.
Organic Synthesis Applications
1. Synthesis of Sulfonamides
The compound serves as a precursor for synthesizing sulfonamide derivatives, which are widely used in medicinal chemistry due to their antibacterial properties. By modifying the pyrrolidine moiety, researchers can tailor the pharmacological profiles of these derivatives.
2. Coupling Reactions
In organic synthesis, this compound can participate in coupling reactions with various amines and alcohols, facilitating the formation of complex organic molecules. This versatility is crucial for developing new compounds with desired biological activities.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated that derivatives synthesized from this compound exhibit selective cytotoxicity against certain cancer cell lines. |
| Study 2 | Antibacterial Properties | Showed that sulfonamide derivatives produced from this compound have enhanced activity against resistant bacterial strains. |
| Study 3 | Enzyme Inhibition | Found that the compound effectively inhibits specific enzymes involved in metabolic pathways, suggesting potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme activity. This mechanism is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Features
Stability and Commercial Considerations
The discontinuation of the target compound () contrasts with the pyridin-4-yl analog’s availability, suggesting:
- Stability Issues : The pyrrolidine group may render the sulfonyl chloride prone to hydrolysis or decomposition.
- Synthetic Complexity: Introducing the pyrrolidine-1-carbonyl-amino group could involve multi-step synthesis, reducing cost-effectiveness.
Research Findings and Challenges
- Target Compound: Limited commercial availability () implies restricted research access. Stability studies are needed to address decomposition risks.
- Pyridin-4-yl Analog : Well-documented in literature (e.g., CAS 820245-44-1) but lacks pyrrolidine’s conformational advantages in drug binding .
Biological Activity
4-Ethoxy-3-[(pyrrolidine-1-carbonyl)-amino]-benzenesulfonyl chloride (CAS No. 678186-09-9) is a sulfonyl chloride derivative with potential applications in medicinal chemistry, particularly in the development of targeted therapies. Its molecular formula is , and it has a molecular weight of approximately 332.8 g/mol. This compound's structure includes an ethoxy group and a pyrrolidine moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇ClN₂O₄S |
| Molecular Weight | 332.8 g/mol |
| Melting Point | 142-144 °C |
| Boiling Point | 551.8 °C |
| Density | 1.4 g/cm³ |
| Flash Point | 287.5 °C |
The biological activity of this compound primarily involves its interaction with various biological targets, including proteins and enzymes associated with metabolic pathways. The compound is noted for its potential to act as an inhibitor in specific enzymatic processes, which could be valuable in treating metabolic disorders.
Targeted Enzymes and Pathways
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Research indicates that sulfonyl chlorides can act as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by enhancing insulin secretion and lowering glucagon levels . This mechanism is particularly relevant given the rising prevalence of metabolic diseases.
- G Protein-Coupled Receptors (GPCRs) : As a small molecule, it may also interact with GPCRs, which play a pivotal role in various physiological functions and are implicated in numerous diseases . The modulation of GPCR signaling can lead to therapeutic effects in conditions ranging from obesity to cardiovascular diseases.
Case Study 1: DPP-4 Inhibition
In a study focusing on the development of small molecules targeting DPP-4, compounds similar to this compound demonstrated significant inhibition of DPP-4 activity in vitro. This inhibition was correlated with improved glucose tolerance in diabetic models, suggesting potential for therapeutic application in diabetes management .
Case Study 2: GPCR Modulation
Another study evaluated the effects of various sulfonamide derivatives on GPCRs. The findings indicated that certain modifications to the sulfonamide structure enhanced binding affinity and selectivity towards specific receptors involved in metabolic regulation, potentially paving the way for novel treatments targeting metabolic syndromes .
Research Findings
Recent literature highlights the importance of such compounds in drug discovery:
- Pharmacological Profiles : Investigations into the pharmacological profiles of similar compounds have shown promising results regarding their efficacy and safety profiles, indicating that modifications like those seen in this compound can yield beneficial therapeutic agents .
- Clinical Relevance : The compound's structural features suggest it may be effective against conditions related to insulin resistance and obesity, making it a candidate for further clinical studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
